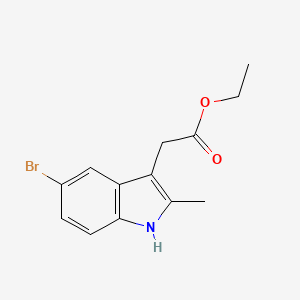

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

説明

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the empirical formula C13H12BrNO3 . It is a solid substance and is part of a class of compounds known as indole derivatives .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate includes a bromine atom, which is likely to influence its reactivity. The presence of the ethyl ester group (COOC2H5) and the indole ring also contribute to its chemical properties .Physical And Chemical Properties Analysis

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a solid substance . Its molecular weight is 296.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.科学的研究の応用

Cancer Treatment

Indole derivatives, such as Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, have been increasingly recognized for their potential in treating cancer. They can act as biologically active compounds targeting cancer cells, owing to their ability to interfere with cell biology and induce apoptosis .

Microbial Infections

These compounds also exhibit antimicrobial properties, making them valuable in the development of new antibiotics. Their activity against a range of microbes can be harnessed to treat infections that are resistant to current treatments .

Neurological Disorders

The indole moiety is a common structure found in compounds active in the central nervous system. Research suggests that derivatives of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate could be used to develop treatments for various neurological disorders .

Organic Synthesis

In the field of organic chemistry, Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate serves as a building block for the synthesis of complex molecules. Its reactivity allows for the construction of diverse heterocyclic structures that are prevalent in natural products and pharmaceuticals .

Anti-HIV Research

Indole derivatives have been explored for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which share a similar core structure with Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, have shown promise in this area .

Green Chemistry

The synthesis of indole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate can be synthesized using methods that minimize the use of hazardous substances and the generation of waste .

将来の方向性

The future research directions for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , these compounds may have potential for development into new therapeutic agents.

作用機序

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate are currently unknown . Indole derivatives, to which this compound belongs, are known to play significant roles in various biological processes

Result of Action

Indole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anti-HIV-1 activity . .

特性

IUPAC Name |

ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAIWTYKMSIQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444848 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |

CAS RN |

72016-68-3 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)